(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine
Overview
Description
“(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine” is a chemical compound with the molecular formula C9H7Cl2N5 . It has been identified as an impurity of Lamotrigine .
Physical And Chemical Properties Analysis
“(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine” has a molecular weight of 256.09 g/mol . It has a predicted boiling point of 395.3±52.0 °C and a predicted density of 1.52±0.1 g/cm3 .Scientific Research Applications
Degradation of Chlorinated Phenols
Chlorophenols (CPs) are toxic chemicals used industrially and have been identified as environmental hazards. Research on zero-valent iron (ZVI) and iron-based bimetallic systems has shown potential in efficiently dechlorinating CPs. These systems work via dechlorination, sorption, and co-precipitation processes. Bimetallic systems, in particular, display superior performance over unmodified ZVI due to their enhanced reactivity and ability to overcome surface passivation issues. This suggests potential pathways for the environmental remediation of chlorinated compounds, possibly including those related to "(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine" (Gunawardana, Singhal, & Swedlund, 2011).
Antimicrobial Compounds from Cyanobacteria
Cyanobacteria have been identified as a source of novel antimicrobial compounds, potentially offering solutions against multidrug-resistant pathogens. These compounds span various chemical classes, such as alkaloids, aromatic compounds, and peptides. Given the broad spectrum of antimicrobial activity, research in this area could provide valuable insights into developing new therapeutic agents against resistant infections, which could be relevant to the exploration of new applications for "(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine" in biomedicine (Swain, Paidesetty, & Padhy, 2017).
Safety And Hazards
properties
IUPAC Name |
(1Z)-2,3-dichloro-N-(diaminomethylideneamino)benzenecarboximidoyl cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5/c10-6-3-1-2-5(8(6)11)7(4-12)15-16-9(13)14/h1-3H,(H4,13,14,16)/b15-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDSJOGMJUKSAE-VIZOYTHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=NN=C(N)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C(=N/N=C(N)N)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869211 | |
Record name | N''-[Cyano(2,3-dichlorophenyl)methylidene]carbonohydrazonic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine | |
CAS RN |
94213-23-7, 84689-20-3 | |
Record name | (2Z)-2-[Cyano(2,3-dichlorophenyl)methylene]hydrazinecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94213-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 14W80 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094213237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N''-[Cyano(2,3-dichlorophenyl)methylidene]carbonohydrazonic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2,3-Dichlorophenyl)-2-guanidinyliminoacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2,3-DICHLOROPHENYL)(GUANIDINYLIMINO)ACETONITRILE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8130245782 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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